molecular formula C6H11O6P B14186165 [(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate CAS No. 917867-37-9

[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate

Cat. No.: B14186165
CAS No.: 917867-37-9
M. Wt: 210.12 g/mol
InChI Key: JIEGYFILQLGJIX-UHFFFAOYSA-N
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Description

[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethoxyphosphoryl group attached to a methylene group, which is further connected to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate typically involves the reaction of dimethyl phosphite with an appropriate alkylating agent, such as allyl bromide, under basic conditions. The reaction proceeds via nucleophilic substitution, where the dimethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the allyl bromide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate esters.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include phosphonate esters, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonate-containing compounds.

    Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a drug precursor or as a component in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which [(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a range of chemical transformations. The pathways involved include nucleophilic substitution, addition, and elimination reactions, which are facilitated by the presence of the dimethoxyphosphoryl group.

Comparison with Similar Compounds

[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate can be compared with other similar compounds, such as:

    Dimethyl phosphite: A simpler phosphonate ester that lacks the prop-2-enoate moiety.

    Allyl phosphonate: Contains an allyl group but differs in the ester functionality.

    Methoxyphosphoryl derivatives: Compounds with similar phosphoryl groups but different alkyl or aryl substituents.

Properties

CAS No.

917867-37-9

Molecular Formula

C6H11O6P

Molecular Weight

210.12 g/mol

IUPAC Name

dimethoxyphosphoryloxymethyl prop-2-enoate

InChI

InChI=1S/C6H11O6P/c1-4-6(7)11-5-12-13(8,9-2)10-3/h4H,1,5H2,2-3H3

InChI Key

JIEGYFILQLGJIX-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OCOC(=O)C=C

Origin of Product

United States

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